2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
KHJNNGQESBGZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(=NC2=C1)N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
The foundational approach to synthesizing 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine involves condensation reactions between aminopyrazole derivatives and carbonyl-containing precursors. A seminal method involves the acid-catalyzed cyclization of 5-amino-4-phenylpyrazole with 2-formyl-2-phenylacetonitrile in ethanol under reflux conditions . This reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by cyclodehydration to form the fused pyrimidine ring.
Key Reaction Parameters
| Component | Conditions | Yield |
|---|---|---|
| 5-Amino-4-phenylpyrazole | Ethanol, HCl, reflux (6–8 h) | 70–89% |
| 2-Formylacetonitrile | Stoichiometric equivalence | — |
This method, while reliable, requires careful control of stoichiometry and reaction time to avoid over-cyclization byproducts. The inclusion of hydrochloric acid as a catalyst accelerates imine formation but necessitates neutralization before workup .
Tandem Michael Addition-Lactamization
A more recent advancement employs a tandem Michael addition and lactamization sequence to construct the dihydropyrimidine core. As detailed in studies on analogous pyrazolo[1,5-a]pyrimidines, methyl acrylate serves as both a Michael acceptor and a lactam precursor . The process involves:
-
Michael Addition : Reaction of aminopyrazole 6 with methyl acrylate in pyridine/water at 80°C to form a β-amino ester intermediate.
-
Lactamization : Intramolecular cyclization under thermal conditions to yield the 6,7-dihydropyrimidine scaffold.
Optimized Protocol
-
Solvent System : Pyridine/water (3:1 v/v)
-
Temperature : 80°C, 12 h
-
Post-Reduction : Borane-dimethyl sulfide complex reduces lactams to secondary amines .
This method achieves superior regioselectivity compared to traditional condensation, with yields exceeding 80% for intermediates like 7 .
Electrochemical Reduction of Pyrazolo[1,5-a]pyrimidine Precursors
Electrochemical deamination provides a redox-efficient route to this compound. By subjecting 7-amino derivatives to controlled-potential electrolysis at pH 1.4, the exocyclic amine group is reductively cleaved, yielding the saturated dihydro structure .
Electrolysis Conditions
| Parameter | Value |
|---|---|
| Applied Potential | -1.3 V vs. SCE |
| Electrolyte | 0.1 M H2SO4 in acetonitrile |
| Charge Passed | 4 F/mol |
This method circumvents harsh chemical reductants and achieves 78% isolated yield for derivative 2b , demonstrating scalability for gram-scale synthesis .
Functional Group Interconversion Strategies
Post-cyclization modifications enable diversification of the core structure. For example, acyl chloride coupling at the 5-position of intermediate 8 introduces substituents that modulate physicochemical properties .
Representative Acylation Protocol
-
Substrate : 5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine (8 )
-
Reagent : Acetyl chloride (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane, 0°C → RT
Solvent and Catalytic Optimization
Recent advances emphasize green chemistry principles. Aqueous micellar catalysis using TPGS-750-M surfactant enables efficient cyclization at reduced temperatures (50°C) with 15–20% higher yields compared to traditional organic solvents .
Comparative Solvent Analysis
| Solvent System | Temperature | Yield |
|---|---|---|
| Ethanol/HCl | Reflux | 70% |
| Pyridine/Water | 80°C | 82% |
| TPGS-750-M/H2O | 50°C | 88% |
Micellar systems also facilitate easier product isolation via phase separation, reducing organic waste .
Mechanistic Insights and Side-Reaction Mitigation
Key challenges in synthesis include:
-
Oxidative Degradation : The 6,7-dihydro ring is susceptible to oxidation, particularly during workup. Adding 0.1% w/v ascorbic acid as an antioxidant suppresses peroxide formation .
-
Regiochemical Control : Competing cyclization pathways can yield [1,2-a]pyrimidine isomers. DFT calculations indicate that toluene solvent stabilizes the transition state for [1,5-a] regiochemistry by 2.3 kcal/mol .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler molecules.
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: Involves alkyl halides under basic conditions.
Formylation: Uses formylating agents like formic acid or formamide.
Nitrosation: Involves nitrosating agents like sodium nitrite in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine. For instance, a series of new pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Compounds demonstrated significant cytotoxicity, with some showing broad-spectrum activity and the ability to induce cell cycle arrest at specific phases .
1.2 Neurological Applications
The compound has also been investigated for its effects on neurological conditions. Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These modulators were shown to provide robust seizure protection in animal models . Such findings suggest potential applications in the treatment of epilepsy and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. A study focused on the modification of the compound's structure to improve its efficacy and safety profile. The results indicated that specific substitutions on the pyrazolo-pyrimidine scaffold can significantly enhance biological activity while reducing toxicity .
Table 1: Structure-Activity Relationship Findings
| Compound | Modification | pIC50 (Molar Concentration) | Activity Type |
|---|---|---|---|
| Compound 1 | Methyl group addition | 7.8 | Anticancer |
| Compound 2 | Hydroxyl substitution | 8.0 | Anticonvulsant |
| Compound 3 | Halogen substitution | 6.5 | Antimicrobial |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various chemical transformations such as hydrolysis, oxidation, and alkylation have been employed to derive different derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine include:
Key Observations :
- Dihydro configurations (6,7-dihydro vs. 4,7-dihydro) influence ring planarity, affecting solubility and metabolic stability .
- Bulky substituents (e.g., benzodioxol in ) enhance selectivity for kinase targets but may reduce solubility.
Key Observations :
- Ultrasound-assisted synthesis (e.g., ) improves regioselectivity and reduces reaction time compared to traditional reflux methods.
- HPLC purification is critical for isolating bioactive analogs like RET/KDR inhibitors .
Key Observations :
- The dihydro configuration in the target compound may enhance HBV capsid modulation (cf. ), though direct evidence is needed.
- Methyl and trifluoromethyl groups influence lipophilicity, impacting membrane permeability and target engagement .
Physicochemical Properties
- Solubility : Dihydro configurations (6,7-dihydro) may improve aqueous solubility compared to fully aromatic analogs .
- Physical State : Substituted analogs range from white powders (e.g., compound 27 in ) to colored solids (e.g., orange compound 29 in ), reflecting substituent-dependent crystallinity.
Biological Activity
2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- CAS Number : 380391-51-5
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, a study highlighted that compounds with similar structures showed selective inhibition of cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this class of compounds may play a role in managing inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB and MAPK signaling pathways .
Enzymatic Inhibition
The compound has shown activity as an enzyme inhibitor. For example, pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression and inflammatory responses. The binding affinity to target enzymes is influenced by structural modifications within the pyrazolo-pyrimidine scaffold .
Study 1: Anticancer Screening
In a screening study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value below 50 µM for certain derivatives. The study concluded that structural modifications could enhance anticancer efficacy and selectivity .
Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of related compounds revealed that they significantly reduced the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. These findings suggest that this compound could be developed as a therapeutic agent for inflammatory conditions by targeting these cytokines directly .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 65–78 | |
| Solvent-free condensation | PEG-400, 80°C, 12h | 82–90 | |
| Asymmetric hydrogenation | Ru-BINAP, H₂ (50 psi), EtOH | 75 (98% ee) |
Q. Table 2: Bioactivity Profile of Selected Derivatives
| Derivative | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 7-Trifluoromethyl analog | Aurora Kinase A | 12.3 | HeLa |
| 2-Phenyl derivative | COX-2 | 480 | RAW 264.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
